molecular formula C12H18 B14362948 1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene CAS No. 94250-36-9

1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene

Cat. No.: B14362948
CAS No.: 94250-36-9
M. Wt: 162.27 g/mol
InChI Key: STOGITMJGBHEBE-UHFFFAOYSA-N
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Description

1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene is a chemical compound with the molecular formula C15H24 It is a derivative of naphthalene, characterized by the presence of a bicyclic structure with additional hydrogen atoms, making it a hexahydro derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of naphthalene using a metal catalyst such as palladium or platinum at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors where naphthalene is subjected to hydrogenation in the presence of a suitable catalyst. The process parameters, such as temperature, pressure, and hydrogen flow rate, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying hydrogenation reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1,3,4,5,6,7-Hexahydro-2H-1,4a-ethanonaphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

94250-36-9

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

tricyclo[5.3.2.01,6]dodec-5-ene

InChI

InChI=1S/C12H18/c1-2-7-12-8-3-4-10(6-9-12)11(12)5-1/h5,10H,1-4,6-9H2

InChI Key

STOGITMJGBHEBE-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C3CCCC2(C1)CC3

Origin of Product

United States

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